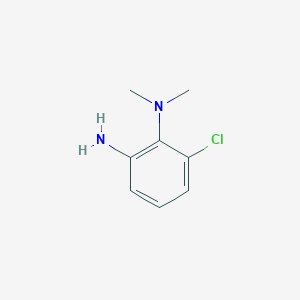
N-(4-Aminophenyl)-2-ethoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Aminophenyl)-2-ethoxyacetamide: is an organic compound that features an amine group attached to a phenyl ring, which is further connected to an ethoxyacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-2-ethoxyacetamide typically involves the reaction of 4-aminophenol with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 4-aminophenol attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product.
Starting Materials: 4-aminophenol and ethyl chloroacetate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, in a solvent like ethanol or methanol, at room temperature or slightly elevated temperatures.
Purification: The product can be purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Oxidation: N-(4-Aminophenyl)-2-ethoxyacetamide can undergo oxidation reactions, where the amine group is converted to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form various derivatives, such as the corresponding amine or alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as iron(III) chloride or aluminum chloride, and the reactions are carried out in solvents like dichloromethane or chloroform.
Major Products Formed
Oxidation: Nitro derivatives or quinones.
Reduction: Amines or alcohols.
Substitution: Halogenated, alkylated, or nitrated derivatives.
科学的研究の応用
Chemistry
N-(4-Aminophenyl)-2-ethoxyacetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can be used in the development of enzyme inhibitors, receptor ligands, or other biologically active compounds.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural features make it a candidate for the development of compounds with anti-inflammatory, analgesic, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the production of polymers, dyes, and other materials. Its reactivity and functional groups make it suitable for incorporation into various industrial products.
作用機序
The mechanism of action of N-(4-Aminophenyl)-2-ethoxyacetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s amine group can form hydrogen bonds or ionic interactions with target proteins, while the ethoxyacetamide moiety can enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(4-Aminophenyl)-2-chloroacetamide: Similar structure but with a chloro group instead of an ethoxy group.
N-(4-Aminophenyl)-2-hydroxyacetamide: Similar structure but with a hydroxy group instead of an ethoxy group.
N-(4-Aminophenyl)-2-methoxyacetamide: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
N-(4-Aminophenyl)-2-ethoxyacetamide is unique due to the presence of the ethoxy group, which can influence its reactivity, solubility, and biological activity. The ethoxy group can provide steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.
特性
IUPAC Name |
N-(4-aminophenyl)-2-ethoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-7-10(13)12-9-5-3-8(11)4-6-9/h3-6H,2,7,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVFLKLOFKVOKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate](/img/structure/B1341473.png)
![5-[1-(4-bromophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1341478.png)
![2-[(4-Bromobenzyl)thio]acetohydrazide](/img/structure/B1341483.png)
![2-[(3,4-Dichlorobenzyl)thio]acetohydrazide](/img/structure/B1341484.png)







